1-Cyclopentylethanone
Overview
Description
Synthesis Analysis
1-Cyclopentylethanone and related cyclopentenone units are synthesized through various methods. One approach involves the cyclopentenone unit as a powerful synthon for creating a broad diversity of chemical modifications, highlighting its importance in asymmetric synthesis of chiral molecules. This includes enantioselective and asymmetric syntheses via chemical and enzymatic resolution, asymmetric synthesis through reactions like the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions (Simeonov et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclopentyl-related compounds reveals diverse and complex arrangements. For instance, an extended-quinone derivative exhibits a non-planar structure involving bond alternation along the molecular periphery, indicative of the intricate molecular architecture that cyclopentyl moieties can adopt (Kurata et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving cyclopentyl compounds are varied and highly specific. The synthesis of cyclopent(a)azulenes and methylenecyclopent(a)azulene derivatives, for example, involves bromination and succeeding dehydrobromination, demonstrating the reactive versatility of cyclopentyl-containing compounds (Yasunami et al., 1993).
Scientific Research Applications
Anticancer Drug Design : Cyclopentenone-bearing compounds, closely related to 1-Cyclopentylethanone, demonstrate potential in anticancer clinical research. They could be strategic in developing novel therapeutic molecules that target specific proteins in cells (Conti, 2006).
Inhibition of NO Production : Cyclopenicillone, derived from cyclopentenone, shows dose-dependent inhibition of LPS-induced NO production in macrophages. This suggests potential applications in inflammation and immune response studies (Lin et al., 2011).
Neuroprotective Effects : 5-Hydroxycyclopenicillone, a newly discovered cyclopentenone, exhibits moderate antioxidative properties, anti-Aβ fibrillization properties, and neuroprotective effects. This compound could serve as a free radical scavenger (Fang et al., 2017).
Molecular Electrochemical Sensors : A study on a compound closely related to 1-Cyclopentylethanone showed its potential as a molecular electrochemical sensor for divalent metal ions. This has implications in the development of redox switches and sensors (Siemeling et al., 2004).
Photochemical Reactions : Photoexcited cyanoanthracenes can induce dimerization, nucleophilic addition, and oxygenation reactions in 1,1-diarylethylenes, producing various products. This research is relevant to photochemical studies and synthetic chemistry (Mattes & Farid, 1986).
Polyurethane Synthesis : A scalable and cost-effective method for synthesizing 1,3-cyclopentanediol from lignocellulose has been developed, which has applications in polyurethane synthesis (Li et al., 2016).
Gel Formation : Certain cyclo(L-Tyr-L-Lys) derivatives can form organo- and hydrogels in various polar organic solvents, demonstrating the potential for material science applications (Xie et al., 2009).
properties
IUPAC Name |
1-cyclopentylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKENTYLPIUIMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208768 | |
Record name | Ethanone, 1-cyclopentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylethanone | |
CAS RN |
6004-60-0 | |
Record name | Cyclopentyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6004-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-cyclopentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentylethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CM8FC0UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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